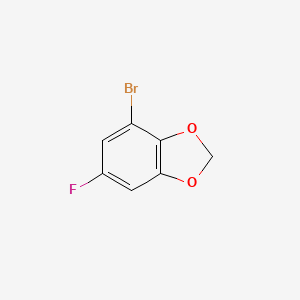

4-Bromo-6-fluoro-1,3-benzodioxole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-6-fluoro-1,3-benzodioxole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzodioxole, which is a heterocyclic organic compound that contains two fused benzene rings and a dioxygen molecule. The presence of bromine and fluorine atoms in this compound makes it a highly reactive and versatile molecule that can be used for a wide range of applications.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One study focused on the evaluation of triazole Schiff bases as corrosion inhibitors on mild steel in an acidic medium. The Schiff base derived from 4-bromo-6-fluoro-1,3-benzodioxole showed superior inhibition efficiency, demonstrating its potential as an effective corrosion inhibitor due to its high electron-donating capacity and ability to form a protective layer on the metal surface (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015).

Fluorescent Probes for Sensing Applications

Another application involves the use of fluorophores derived from benzodioxole structures for the development of fluorescent probes. These probes are sensitive to pH changes and selective in metal cation detection, highlighting their utility in environmental monitoring and biochemical assays (K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, S. Iwata, 2001).

Antimicrobial and Antitumor Activities

Fluorinated benzothiazoles, including compounds related to 4-Bromo-6-fluoro-1,3-benzodioxole, have been studied for their antimicrobial and antitumor activities. These compounds have shown promising results against various microbial strains and cancer cell lines, indicating their potential in medical and pharmaceutical research (B. Sathe, E. Jaychandran, G. Sreenivasa, V. Jagtap, 2011).

Synthetic Chemistry

The compound's derivatives have been utilized in synthetic chemistry for the construction of complex molecules. For example, benzoboroxoles, synthesized from related halogenated precursors, are used in cross-coupling reactions, demonstrating their utility as intermediates in organic synthesis (V. Zhdankin, P. J. Persichini, Lu Zhang, Shannon R. Fix, P. Kiprof, 1999).

Environmental Tracing

In environmental science, fluorinated benzoates, chemically related to 4-Bromo-6-fluoro-1,3-benzodioxole, have been assessed as nonreactive tracers for studying soil and groundwater movement. Their stability and non-reactivity in various hydrological conditions make them suitable for environmental monitoring (R. Bowman, Joseph F. Gibbens, 1992).

Mecanismo De Acción

Target of Action

It is known that 1,3-benzodioxole derivatives, to which 4-bromo-6-fluoro-1,3-benzodioxole belongs, act as potent auxin receptor agonists . The auxin receptor, TIR1 (Transport Inhibitor Response 1), plays a crucial role in plant growth and development .

Mode of Action

Similar 1,3-benzodioxole derivatives have been shown to interact with the auxin receptor tir1, enhancing root-related signaling responses . This interaction promotes root growth in plants .

Biochemical Pathways

While the specific biochemical pathways affected by 4-Bromo-6-fluoro-1,3-benzodioxole are not detailed in the available literature, it can be inferred from related compounds that it may influence auxin-related pathways. Auxin is a key hormone in plants that regulates various aspects of growth and development. Interaction with the auxin receptor TIR1 can lead to changes in gene expression and promote root growth .

Result of Action

Based on the action of similar compounds, it can be inferred that it may promote root growth in plants by enhancing root-related signaling responses .

Propiedades

IUPAC Name |

4-bromo-6-fluoro-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKQQOCMXVJSAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-fluoro-1,3-dioxaindane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2745027.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2745032.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide](/img/structure/B2745033.png)

![2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2745038.png)

![5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2745039.png)

![9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2745042.png)

![9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2745044.png)